5,6,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide
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Overview
Description
TRIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-SULFONAMIDE: is a synthetic compound belonging to the class of triazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TRIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-SULFONAMIDE typically involves multicomponent reactions. One common method includes the reaction of aminotriazoles with β-ketoglutaric acid dimethyl ester and dimethylformamide dimethyl acetal . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve microwave-mediated, catalyst-free synthesis methods. These methods are eco-friendly and efficient, utilizing enaminonitriles and benzohydrazides under microwave conditions . This approach not only reduces the reaction time but also enhances the yield of the product.
Chemical Reactions Analysis
Types of Reactions: TRIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-SULFONAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties .
Common Reagents and Conditions: Common reagents used in these reactions include p-toluenesulfonic acid, aldehydes, and amines. The reactions are typically carried out in solvents such as water, ethanol, or acetonitrile under reflux conditions .
Major Products: The major products formed from these reactions include various substituted triazolopyrimidine derivatives. These derivatives are often evaluated for their biological activities, such as antibacterial, antifungal, and anticancer properties .
Scientific Research Applications
Chemistry: In chemistry, TRIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-SULFONAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of a wide range of derivatives with diverse chemical properties .
Biology and Medicine: In biology and medicine, this compound has shown potential as an antibacterial, antifungal, antiviral, and anticancer agent. It is also studied for its cardiovascular and anti-inflammatory properties .
Industry: In the industrial sector, TRIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-SULFONAMIDE is used in the development of herbicides and other agrochemicals. Its ability to inhibit specific enzymes makes it a valuable tool in agricultural chemistry .
Mechanism of Action
The mechanism of action of TRIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-SULFONAMIDE involves the inhibition of specific enzymes, such as cyclic adenosine 3′,5′-monophosphate phosphodiesterase (PDE). This inhibition leads to various biological effects, including vasodilation and anti-inflammatory responses . The compound interacts with molecular targets and pathways involved in these processes, making it a versatile agent in medicinal chemistry.
Comparison with Similar Compounds
- 1,2,4-TRIAZOLO[1,5-C]PYRIMIDINE
- 1,2,4-TRIAZOLO[4,3-C]PYRIMIDINE
- 1,2,3-TRIAZOLO[1,5-A]PYRIMIDINE
- 1,2,3-TRIAZOLO[1,5-C]PYRIMIDINE
Uniqueness: TRIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-SULFONAMIDE is unique due to its specific substitution pattern and the presence of a sulfonamide group. This structural feature enhances its biological activity and makes it distinct from other triazolopyrimidine derivatives .
Properties
Molecular Formula |
C8H11N5O2S |
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Molecular Weight |
241.27 g/mol |
IUPAC Name |
5,6,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide |
InChI |
InChI=1S/C8H11N5O2S/c1-4-5(2)10-7-11-8(16(9,14)15)12-13(7)6(4)3/h1-3H3,(H2,9,14,15) |
InChI Key |
ZKCAIDZTMFGRAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=NC(=N2)S(=O)(=O)N)N=C1C)C |
Origin of Product |
United States |
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